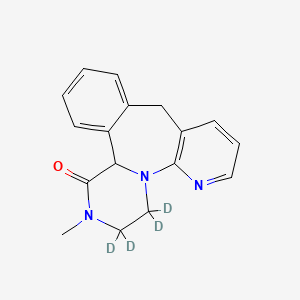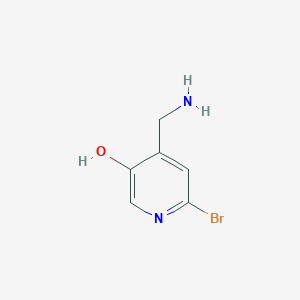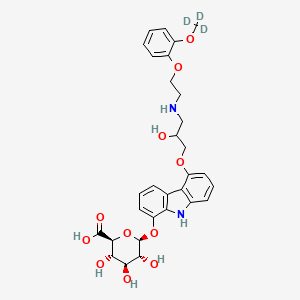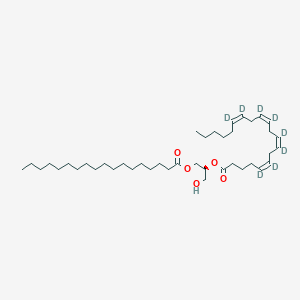
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol is a deuterium-labeled diacylglycerol (DAG) containing polyunsaturated fatty acids. This compound is used as an internal standard for the quantification of 1-Stearoyl-2-arachidonoyl-sn-glycerol. It is known for its ability to activate protein kinase C (PKC) and augment nonselective cation channel (NSCC) activity .
Preparation Methods
The preparation of 1-Stearoyl-2-arachidonoyl-d8-sn-glycerol involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out through synthetic routes that involve the esterification of glycerol with stearic acid and arachidonic acid, followed by deuteration . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale esterification and deuteration processes under controlled conditions to produce the compound in bulk .
Chemical Reactions Analysis
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its activity and stability.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, potentially altering its properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol has a wide range of scientific research applications:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of similar compounds.
Biology: The compound is used to study the activation of protein kinase C and its role in cellular signaling pathways.
Medicine: Research involving this compound helps in understanding its effects on cell growth, development, survival, apoptosis, carcinogenesis, and metastasis.
Industry: It is used in the development of pharmaceuticals and other products that require precise quantification of diacylglycerols .
Mechanism of Action
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol exerts its effects by allosterically activating protein kinase C (PKC) and other proteins involved in cell signaling. It also activates transient receptor potential channels (TRPC3 and TRPC6), which regulate intracellular free calcium levels. This activation leads to various cellular responses, including changes in cell growth, survival, and apoptosis .
Comparison with Similar Compounds
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol is unique due to its deuterium labeling, which makes it an ideal internal standard for quantification purposes. Similar compounds include:
1-Stearoyl-2-arachidonoyl-sn-glycerol: The non-deuterated form, which also activates PKC and TRPC channels.
1-Oleoyl-2-acetyl-sn-glycerol: Another diacylglycerol with different fatty acid composition, used in similar research applications.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: A phospholipid derivative with similar biological activities
These compounds share similar biological activities but differ in their specific fatty acid composition and labeling, which can affect their use in research and industrial applications.
Properties
Molecular Formula |
C41H72O5 |
|---|---|
Molecular Weight |
653.1 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1/i11D,13D,17D,19D,22D,24D,28D,30D |
InChI Key |
NSXLMTYRMFVYNT-YVJRVKRGSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCCCC)/[2H])/[2H])/[2H])/CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


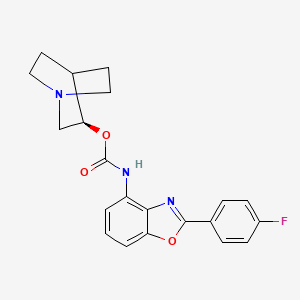
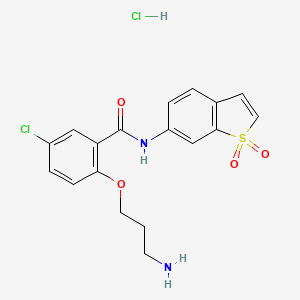
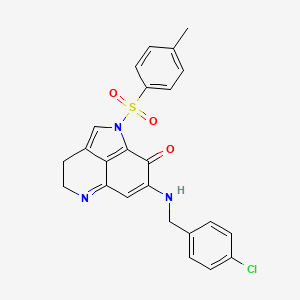
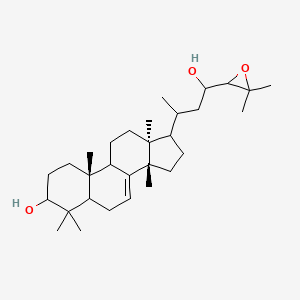

![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
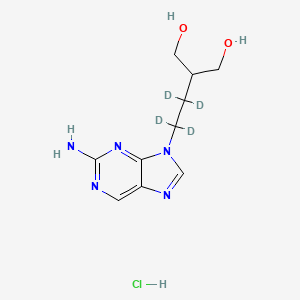
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)

